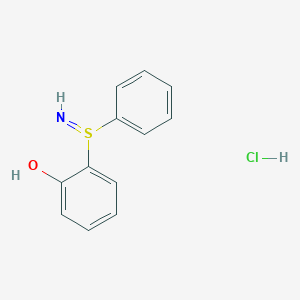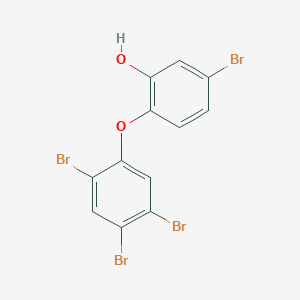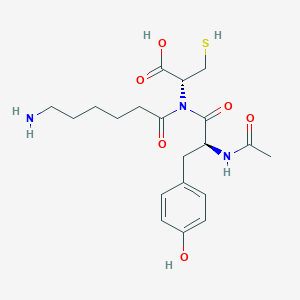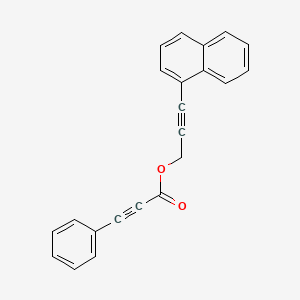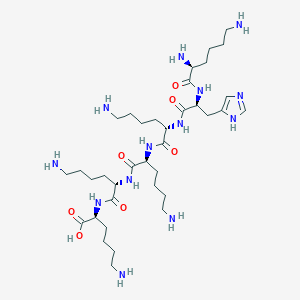
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is a peptide compound composed of multiple L-lysine and L-histidine residues. This compound is known for its potential biological activities, including immunosuppressive and anxiolytic effects. It is a tripeptide that has been studied for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine.
Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: The lysine residues can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can yield free thiol groups from disulfide bonds.
Aplicaciones Científicas De Investigación
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immunosuppressive and anxiolytic properties.
Industry: Utilized in the development of peptide-based products and formulations.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions like copper, forming complexes that exhibit biological activity. These complexes can modulate cellular processes, including immune responses and oxidative stress. The lysine residues can interact with various proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.
L-lysyl-L-lysine: Another peptide with multiple lysine residues, used in various biochemical studies.
Uniqueness
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence and combination of lysine and histidine residues. This unique structure allows it to form specific interactions and complexes that are not observed with other peptides.
Propiedades
Número CAS |
835632-61-6 |
|---|---|
Fórmula molecular |
C36H69N13O7 |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,52)(H,46,51)(H,47,54)(H,48,53)(H,49,50)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
GUEHERMXGKCXTP-WPMUBMLPSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


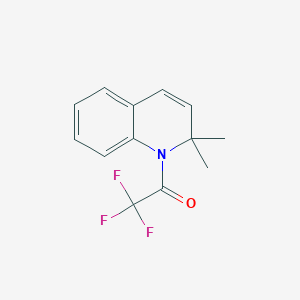
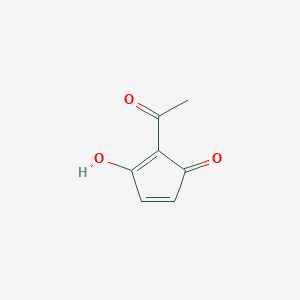
phosphanium bromide](/img/structure/B14206789.png)

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
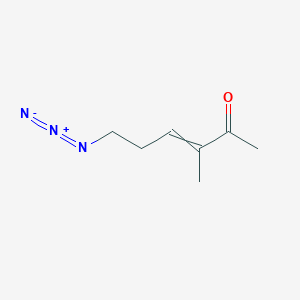
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
